molecular formula C18H16N2O4 B8352575 2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

Cat. No.: B8352575
M. Wt: 324.3 g/mol
InChI Key: UQSFEHLMJORMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

InChI

InChI=1S/C18H16N2O4/c1-18(2,3)12-6-4-11(5-7-12)16-19-15-9-8-13(20(22)23)10-14(15)17(21)24-16/h4-10H,1-3H3

InChI Key

UQSFEHLMJORMQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2-(4-tert-butylbenzoylamino)-5-nitrobenzoic acid (37.1 g, 108 mmol) and N,N-dimethylformamide (0.4 mL, 5.4 mmol) in methylene chloride (200 mL) was added oxalyl chloride (10.4 mL, 119 mmol) in a dropwise manner. After stirring for 2 h, the mixture was filtered and the small amount of black solid was discarded. The filtrate was concentrated in vacuo to give 32.9 g (94%) of the title compound as a light brown solid; mp 159-61° C.
Name
2-(4-tert-butylbenzoylamino)-5-nitrobenzoic acid
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
catalyst
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a mixture of 5-nitroanthranilic acid (24.59 g, 135 mmol) and pyridine (14.19 mL, 175.5 mmol, 1.3 eq) in DMF (140 mL) at 0° C., under N2, was added 4-t-butylbenzoyl chloride (31.64 mL, 162 mmol, 1.2 eq) over 15 min. After warming to room temperature, the reaction mixture was heated to 80° C. for 4 h. The reaction mixture was cooled and poured into 700 mL ice-water and stirred to break up the solid material. Filtration, with water followed with 1:2 Et2O:hexane washes, and vacuum drying (150° C./13 Pa/2 h) afforded a light brown solid as a mixture of acid and benzoxazinone (37.1 g, 80%). The solid was suspended in DMF (0.4 mL, 5.4 mmol, 0.05 eq) and methylene chloride (200 mL), under N2, and oxalyl chloride (10.4 mL, 119.2 mmol, 1.1 eq) was added dropwise. Vigorous gas evolution was observed. The solid went into solution over 2 h. The mixture was concentrated to a volume of about 125 mL (cold) in vacuo and filtered to give a light tan solid (about 10 g). A second crop was about 85% pure (about 10 g). The mother liquor was evaporated to dryness and vacuum dried (80° C./13 Pa/3 h) to afford a light brown solid product, 95% pure (about 12 g).
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
14.19 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
31.64 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
37.1 g
Type
reactant
Reaction Step Four
Quantity
10.4 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Six
Name
Yield
93.6%

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